2-(3,4-Dimethoxyphenyl)thiazol-4-amine
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Overview
Description
2-(3,4-Dimethoxyphenyl)thiazol-4-amine is a heterocyclic compound that features a thiazole ring substituted with a 3,4-dimethoxyphenyl group at the 2-position and an amine group at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)thiazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the thiazole derivative using an oxidizing agent such as iodine .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)thiazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: N-substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antibacterial and antifungal activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)thiazol-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)thiazol-4-amine
- 2-(3,4-Dimethoxyphenyl)thiazol-2-amine
- 2-(2,5-Dimethoxyphenyl)thiazol-4-amine
Uniqueness
2-(3,4-Dimethoxyphenyl)thiazol-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives. The presence of the 3,4-dimethoxyphenyl group enhances its ability to interact with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H12N2O2S |
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Molecular Weight |
236.29 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C11H12N2O2S/c1-14-8-4-3-7(5-9(8)15-2)11-13-10(12)6-16-11/h3-6H,12H2,1-2H3 |
InChI Key |
LGHBIGHIQJDZAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)N)OC |
Origin of Product |
United States |
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